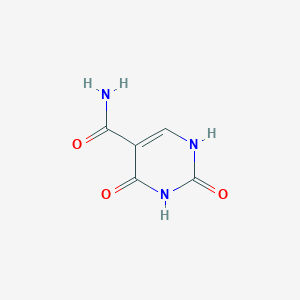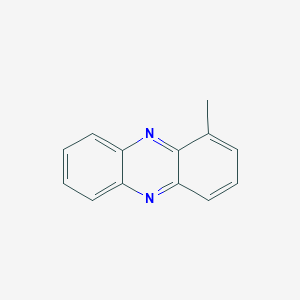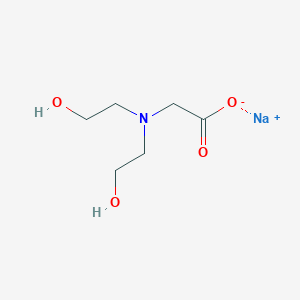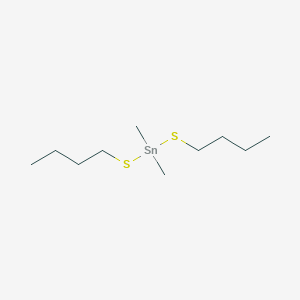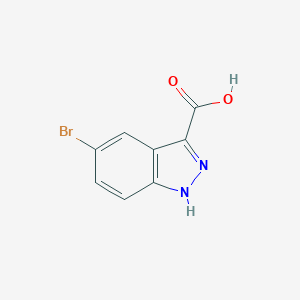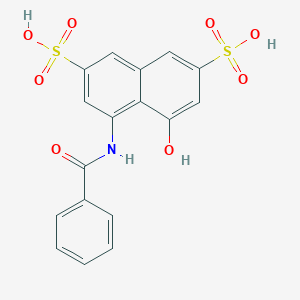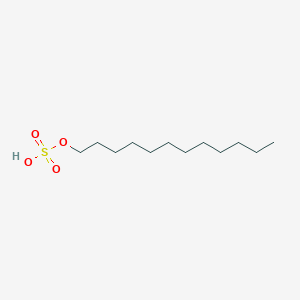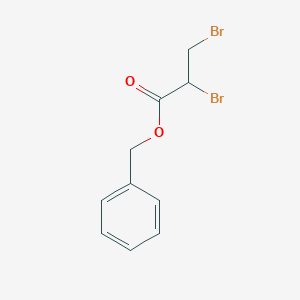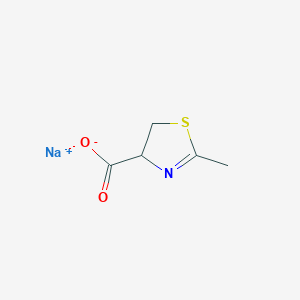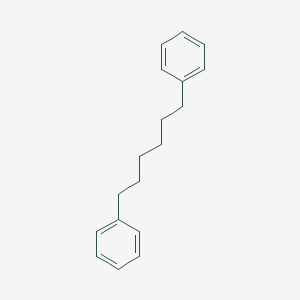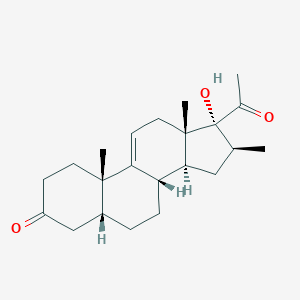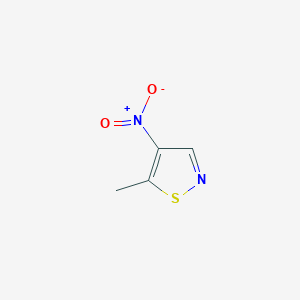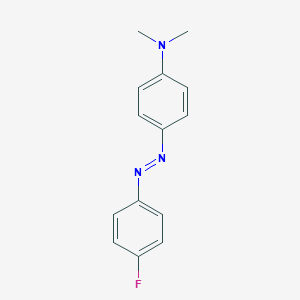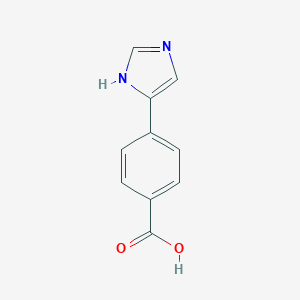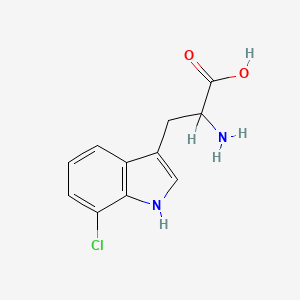
7-Chlorotryptophan
Übersicht
Beschreibung
Synthesis Analysis
The enzymatic synthesis of 7-chlorotryptophan is primarily facilitated by tryptophan 7-halogenase, which catalyzes the chlorination of free tryptophan. This process represents a vital step in the biosynthesis of the antibiotic pyrrolnitrin and other chlorinated natural products. The mechanism of enzymatic chlorination has been elucidated through studies employing combined quantum mechanical/molecular mechanical (QM/MM) methods, providing insights into the atomistic details of the reaction mechanism (Karabencheva‐Christova et al., 2017).
Molecular Structure Analysis
Structural characterization of tryptophan 7-halogenase (PrnA) has shed light on the regioselective chlorination process. The enzyme structure reveals a tunnel that directs the reactive chlorinating species from the flavin adenine dinucleotide (FAD) module to the tryptophan substrate, ensuring specificity in the chlorination at the 7th position of the tryptophan molecule (Dong et al., 2005).
Chemical Reactions and Properties
7-Chlorotryptophan participates in various chemical reactions characteristic of halogenated amino acids. The presence of the chlorine atom significantly influences its reactivity, making it a key intermediate in the synthesis of complex natural products and pharmaceuticals. The enzymatic mechanism involves the generation of a powerful oxidant, HOCl, within the active site of halogenases, which facilitates the chlorination reaction (Yeh et al., 2005).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Summary of the Application
7-Chlorotryptophan plays a crucial role in the biosynthesis of the antibiotic pyrrolnitrin . This antibiotic has significant biological and pharmaceutical applications .
Methods of Application or Experimental Procedures
The enzyme Tryptophan 7-halogenase catalyzes the chlorination of free tryptophan to 7-chlorotryptophan . This is the first step in the antibiotic pyrrolnitrin biosynthesis . The reaction mechanism of tryptophan 7-halogenase involves the reduced form of its cofactor - flavin adenine dinucleotide (FAD) - FADH2 first reacting with molecular oxygen O2 to C4a-peroxyflavin, which then reacts with chlorine forming hypochlorous acid (HOCl) .
Results or Outcomes
The enzyme-catalyzed chlorination is accomplished with ease, making it an efficient method for the synthesis of chlorinated organic compounds . The process is vital for the production of many biologically and pharmaceutically active natural products .
Co-production of 7-chloro-tryptophan and Indole Pyruvic Acid
Specific Scientific Field
Applied Microbiology and Biotechnology
Summary of the Application
7-Chlorotryptophan and indole pyruvic acid are synthesized based on an efficient FAD/FADH2 regeneration system . This system can also be applied to the synthesis of other halides and α-keto acids .
Methods of Application or Experimental Procedures
An efficient and simple FAD/FADH2 regeneration system was constructed through a combination of L-amino acid deaminase (L-AAD) and halogenase (CombiAADHa), which was applied for catalyzing the conversion of an L-amino acid to halide and an α-keto acid . The optimal activity ratio of L-AAD and halogenase was set between 1:50 and 1:60 .
Results or Outcomes
Within 6 hours, 170 mg/L of 7-chloro-tryptophan (7-Cl-Trp) and 193 mg/L of indole pyruvic acid (IPA) were synthesized in the selected mono-amino acid system . After expression fine-tuning and the strengthening of FAD/FADH2 supply, 7-Cl-Trp and IPA synthesis was enhanced by 15% (from 96 to 110 mg/L) and 12% (from 115 to 129 mg/L), respectively .
Safety And Hazards
Zukünftige Richtungen
The efficient FAD/FADH2 regeneration system used for the synthesis of 7-Chlorotryptophan could also be applied to the synthesis of other halides and α-keto acids . The activity and ratio of the enzyme and the concentration of cofactors had a significant effect on the catalytic process for the efficient co-production of 7-chlorotryptophan and indole pyruvate .
Eigenschaften
IUPAC Name |
2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQFGLHRDFQKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorotryptophan | |
CAS RN |
153-97-9 | |
| Record name | 7-Chlorotryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



